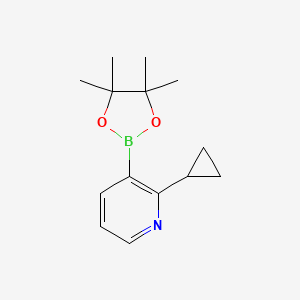

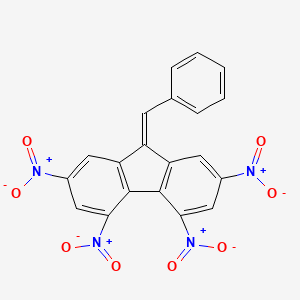

![molecular formula C9H10BrNO2 B2695344 Methyl N-[4-(bromomethyl)phenyl]carbamate CAS No. 1891072-54-0](/img/structure/B2695344.png)

Methyl N-[4-(bromomethyl)phenyl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl N-[4-(bromomethyl)phenyl]carbamate” is an organic compound. It is also known as “Methyl [2- (bromomethyl)phenyl]methoxycarbamate” and has the molecular formula C10H12BrNO3 .

Molecular Structure Analysis

The molecular weight of “this compound” is 244.09 . The InChI code is1S/C9H10BrNO2/c1-13-9(12)11-8-4-2-7(6-10)3-5-8/h2-5H,6H2,1H3,(H,11,12) .

Applications De Recherche Scientifique

Methyl N-phenyl Carbamate Synthesis

Methyl N-phenyl carbamate has been synthesized from aniline using methyl formate as a green and efficient carbonylating agent. This method offers high yields under milder conditions compared to traditional routes, suggesting an efficient alternative pathway via formanilide as an intermediate (Yalfani, Lolli, Müller, Wolf, & Mleczko, 2015).

Kinetic Study and Mechanism of Hydrolysis

The hydrolysis kinetics of N-methylcarbamates, including derivatives similar to Methyl N-[4-(bromomethyl)phenyl]carbamate, have been thoroughly studied. These studies reveal the main degradation pathways and hydrolytic mechanisms, providing insights into environmental fate and transformation of carbamate pesticides (Ben Attig, Ouertani, Megriche, Hamida, & Latrous El Atrache, 2017).

Synthetic Applications

Research has explored using ortho-[(N-Methyl)carbamoyl]phenyl benzyl sulfoxide as a synthetic equivalent for α-hydroxy and α-chloro benzyl carbanions, demonstrating a two-step sequence involving highly stereoselective α-C-alkylation. This method underscores the synthetic versatility of carbamate derivatives in organic chemistry (Volonterio, Bravo, & Zanda, 2002).

Alternatives to Methyl Bromide Treatments

This compound may also be considered in the context of research seeking alternatives to methyl bromide for insect control in stored products and quarantine applications. Studies focus on identifying effective and environmentally safer alternatives, with various physical and chemical methods being tested (Fields & White, 2002).

Non-phosgene Routes for Carbamate Synthesis

Significant progress has been made in developing non-phosgene routes for methyl N-phenyl carbamate synthesis, which is important for environmentally friendlier production processes. These methods include oxidative carbonylation of aniline and aminolysis of dimethyl carbonate, highlighting the push towards greener chemistry (Ta, 2013).

Propriétés

IUPAC Name |

methyl N-[4-(bromomethyl)phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-13-9(12)11-8-4-2-7(6-10)3-5-8/h2-5H,6H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUKIVPRPJHTDHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

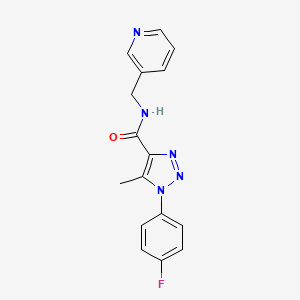

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2695261.png)

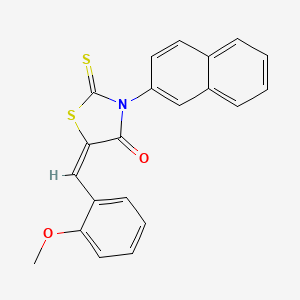

![Ethyl 7-cyclopropyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2695262.png)

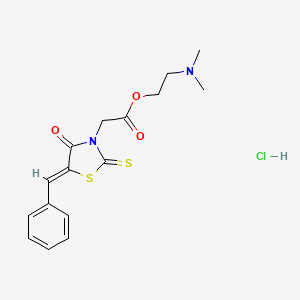

![2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2695264.png)

![N-[cyano(2-methylphenyl)methyl]-3-(4-phenyl-4H-1,2,4-triazol-3-yl)propanamide](/img/structure/B2695266.png)

![6-[[5-butan-2-ylsulfanyl-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2695268.png)

![Ethyl 4-[(2,5-dimethylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate](/img/structure/B2695273.png)

![2-[(2,4,6-Trichloropyridin-3-yl)sulfonylamino]propanamide](/img/structure/B2695277.png)